N-[2-(diethylamino)ethyl]-N-(4-methyl-1,3-benzothiazol-2-yl)-4-(pyrrolidine-1-sulfonyl)benzamide hydrochloride
Description
The exact mass of the compound this compound is 536.1682610 g/mol and the complexity rating of the compound is 772. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
N-[2-(diethylamino)ethyl]-N-(4-methyl-1,3-benzothiazol-2-yl)-4-pyrrolidin-1-ylsulfonylbenzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N4O3S2.ClH/c1-4-27(5-2)17-18-29(25-26-23-19(3)9-8-10-22(23)33-25)24(30)20-11-13-21(14-12-20)34(31,32)28-15-6-7-16-28;/h8-14H,4-7,15-18H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DETKAMYPLVCNPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C1=NC2=C(C=CC=C2S1)C)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33ClN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(diethylamino)ethyl]-N-(4-methyl-1,3-benzothiazol-2-yl)-4-(pyrrolidine-1-sulfonyl)benzamide hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C23H28ClN3O2S
- Molecular Weight : 446.0 g/mol
- CAS Number : 1216837-63-6
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing on its pharmacological effects, particularly in the realms of anti-cancer, anti-inflammatory, and antimicrobial activities.
1. Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of benzothiazole have been shown to inhibit the proliferation of cancer cells through various mechanisms, including the induction of apoptosis and inhibition of cell cycle progression. A study demonstrated that benzothiazole derivatives can effectively target multiple signaling pathways involved in cancer progression (Bansal & Silakari, 2012).
2. Antimicrobial Activity
Antimicrobial activity is another critical aspect of this compound's profile. Compounds containing benzothiazole moieties have been reported to possess broad-spectrum antimicrobial properties against both Gram-positive and Gram-negative bacteria. For example, a related study found that benzothiazole derivatives exhibited potent antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli (Birajdar et al., 2013).
3. Anti-inflammatory Effects
The anti-inflammatory potential of this compound has also been noted in preliminary studies. Compounds similar to this one have been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in mediating inflammatory responses (Wang et al., 2015).
The precise mechanisms by which this compound exerts its biological effects remain under investigation. However, several proposed mechanisms include:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic pathways related to cancer and inflammation.
- Receptor Modulation : It may act on specific receptors involved in cell signaling pathways that regulate cell growth and immune responses.
- Oxidative Stress Induction : Some studies suggest that related compounds induce oxidative stress in microbial cells, leading to cell death.
Case Studies
Several case studies have highlighted the efficacy of benzothiazole derivatives in clinical settings:
| Study | Findings |
|---|---|
| Bansal & Silakari (2012) | Identified multiple benzothiazole derivatives with significant anticancer activity against various cancer cell lines. |
| Birajdar et al. (2013) | Demonstrated antibacterial activity against E. coli and S. aureus, with some compounds showing MIC values lower than standard antibiotics. |
| Wang et al. (2015) | Reported anti-inflammatory effects in vitro, suggesting potential therapeutic applications in inflammatory diseases. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
